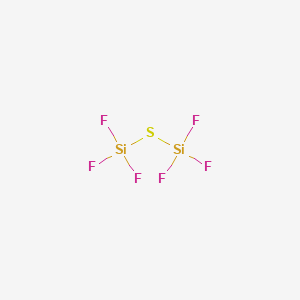
Hexafluorodisilathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluorodisilathiane is a chemical compound with the formula F6SSi2. It is known for its unique properties and applications in various fields of science and industry. This compound contains silicon and sulfur atoms bonded with fluorine, making it a member of the organosilicon compounds family.
Preparation Methods
Hexafluorodisilathiane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrafluoride with sulfur hexafluoride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar reaction conditions and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Hexafluorodisilathiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can react with strong oxidizing agents to form silicon dioxide and sulfur dioxide. Reduction reactions may involve the use of reducing agents such as hydrogen gas, leading to the formation of silicon and sulfur compounds. Substitution reactions often occur with nucleophiles, resulting in the replacement of fluorine atoms with other functional groups. Common reagents used in these reactions include hydrogen fluoride, chlorine, and bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexafluorodisilathiane has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. Its unique properties make it valuable in the development of new materials and catalysts. In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a diagnostic tool. Its ability to interact with biological molecules makes it a promising candidate for targeted therapies. In industry, this compound is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of hexafluorodisilathiane involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules. In biological systems, this compound may interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Hexafluorodisilathiane can be compared to other similar compounds, such as hexafluorosilicic acid and hexafluorophosphoric acid. While all these compounds contain fluorine atoms, this compound is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to achieve. Similar compounds include hexafluorosilicic acid, hexafluorophosphoric acid, and hexafluorozirconic acid, each with its own set of properties and applications.
Properties
CAS No. |
41066-09-5 |
|---|---|
Molecular Formula |
F6SSi2 |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
trifluoro(trifluorosilylsulfanyl)silane |
InChI |
InChI=1S/F6SSi2/c1-8(2,3)7-9(4,5)6 |
InChI Key |
IDVBDTDEZCOVTJ-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](F)(F)S[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


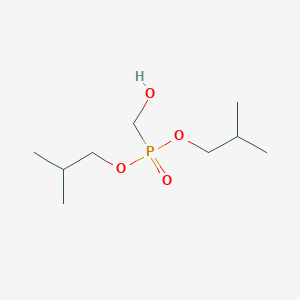
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

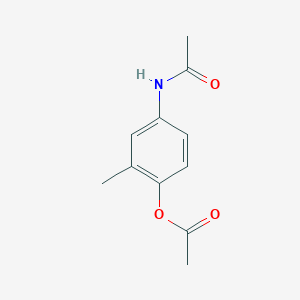
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
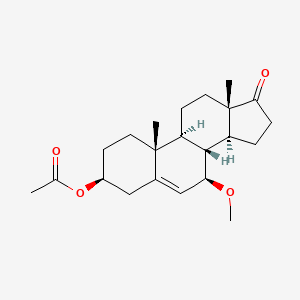
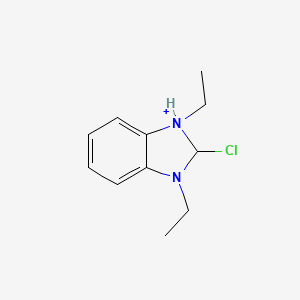


![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)


